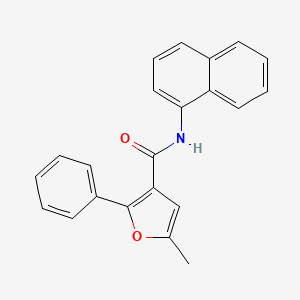
5-methyl-N-1-naphthyl-2-phenyl-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-1-naphthyl-2-phenyl-3-furamide, also known as MNPAF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It belongs to the class of furan derivatives and is a potent ligand for the CB1 receptor.
Wirkmechanismus
5-methyl-N-1-naphthyl-2-phenyl-3-furamide exerts its pharmacological effects by binding to the CB1 receptor, which is a G protein-coupled receptor that is mainly found in the central nervous system. Upon binding to the CB1 receptor, 5-methyl-N-1-naphthyl-2-phenyl-3-furamide activates the receptor, leading to the activation of downstream signaling pathways. This results in the modulation of various physiological processes, including pain perception, appetite, and mood.
Biochemical and Physiological Effects:
5-methyl-N-1-naphthyl-2-phenyl-3-furamide has been found to exhibit several biochemical and physiological effects. It has been shown to exhibit antinociceptive and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. 5-methyl-N-1-naphthyl-2-phenyl-3-furamide has also been found to modulate appetite and mood, making it a potential candidate for the treatment of eating disorders and mood disorders.
Vorteile Und Einschränkungen Für Laborexperimente
5-methyl-N-1-naphthyl-2-phenyl-3-furamide has several advantages for lab experiments. It is a potent ligand for the CB1 receptor, making it a useful tool for studying the endocannabinoid system. 5-methyl-N-1-naphthyl-2-phenyl-3-furamide is also relatively easy to synthesize, making it readily available for use in lab experiments. However, 5-methyl-N-1-naphthyl-2-phenyl-3-furamide has some limitations for lab experiments. It has been found to exhibit low solubility in water, making it difficult to use in aqueous solutions. 5-methyl-N-1-naphthyl-2-phenyl-3-furamide also has limited stability, making it difficult to store for long periods.
Zukünftige Richtungen
5-methyl-N-1-naphthyl-2-phenyl-3-furamide has several potential future directions for scientific research. It has been found to exhibit antinociceptive and anti-inflammatory properties, making it a potential candidate for the development of new pain and inflammation treatments. 5-methyl-N-1-naphthyl-2-phenyl-3-furamide has also been found to modulate appetite and mood, making it a potential candidate for the development of new treatments for eating disorders and mood disorders. Further research is needed to fully understand the potential applications of 5-methyl-N-1-naphthyl-2-phenyl-3-furamide in these fields. Additionally, 5-methyl-N-1-naphthyl-2-phenyl-3-furamide could be further modified to improve its solubility and stability, making it more useful for lab experiments.
Synthesemethoden
The synthesis of 5-methyl-N-1-naphthyl-2-phenyl-3-furamide is a complex process that involves several steps. The most commonly used method for synthesizing 5-methyl-N-1-naphthyl-2-phenyl-3-furamide is the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of 5-bromo-2-nitrobenzene with phenylboronic acid in the presence of a palladium catalyst and a base to form 5-(phenylboronic acid)-2-nitrobenzene. This intermediate compound is then reacted with 1-naphthylboronic acid in the presence of a palladium catalyst and a base to form 5-methyl-N-1-naphthyl-2-phenyl-3-furamide.
Wissenschaftliche Forschungsanwendungen
5-methyl-N-1-naphthyl-2-phenyl-3-furamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent ligand for the CB1 receptor and has been used in several studies related to the endocannabinoid system. 5-methyl-N-1-naphthyl-2-phenyl-3-furamide has also been studied for its potential applications in the field of medicinal chemistry, as it has been found to exhibit antinociceptive and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
5-methyl-N-naphthalen-1-yl-2-phenylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2/c1-15-14-19(21(25-15)17-9-3-2-4-10-17)22(24)23-20-13-7-11-16-8-5-6-12-18(16)20/h2-14H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNJVLGAENWHFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(naphthalen-1-yl)-2-phenylfuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5881112.png)

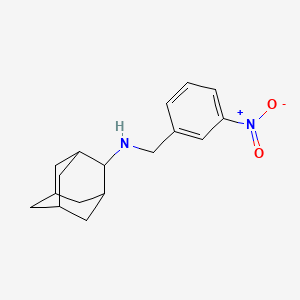
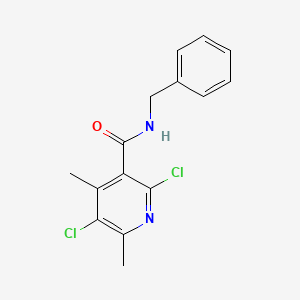
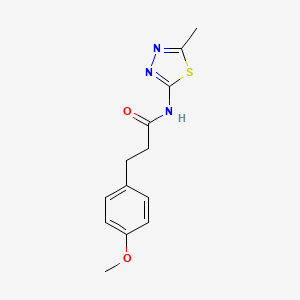
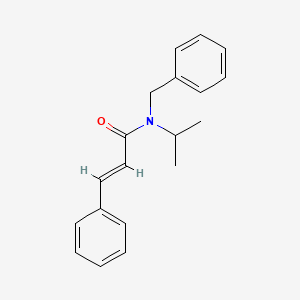
![{2-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5881160.png)
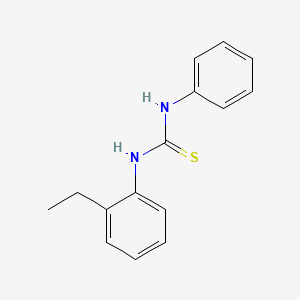
![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5881180.png)
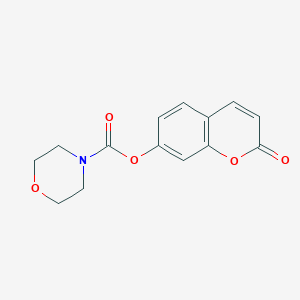

![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5881207.png)

